

Application Notes and Protocols: Preparation of (Benzylideneacetone)iron Tricarbonyl using Diiron Nonacarbonyl

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Compound of Interest

Compound Name: *Diiron nonacarbonyl*

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Introduction

(Benzylideneacetone)iron tricarbonyl, denoted as $(bda)Fe(CO)_3$, is a valuable organometallic reagent primarily utilized for the transfer of the iron tricarbonyl ($Fe(CO)_3$) moiety to various organic substrates. This air-stable, red crystalline solid serves as a convenient and effective precursor in the synthesis of a wide range of iron-containing complexes, which have applications in organic synthesis, catalysis, and materials science. The preparation of $(bda)Fe(CO)_3$ involves the reaction of the commercially available benzylideneacetone with **diiron nonacarbonyl** ($Fe_2(CO)_9$). This document provides detailed protocols for the synthesis, purification, and characterization of (benzylideneacetone)iron tricarbonyl.

Data Presentation

A summary of the key quantitative data for the reactants and the final product is presented in the table below for easy reference and comparison.

Property	Benzylideneacetone (Reactant)	Diiron Nonacarbonyl (Reactant)	(Benzylideneacetone)iron Tricarbonyl (Product)
Chemical Formula	C ₁₀ H ₁₀ O	Fe ₂ (CO) ₉	C ₁₃ H ₁₀ FeO ₄
Molar Mass (g/mol)	146.18	363.79	286.06
Appearance	Pale yellow solid	Orange-gold crystalline powder	Red crystalline solid
Melting Point (°C)	39-42	100-120 (decomposes)	88-89
Infrared (IR) $\nu(\text{CO})$ (cm ⁻¹)	Not applicable	~2080, 2034, 1828	2065, 2005, 1985 (in cyclohexane)[1]
¹ H NMR (CDCl ₃ , δ ppm)	7.58 (d, 1H), 7.41 (m, 5H), 6.73 (d, 1H), 2.41 (s, 3H)	Not applicable	7.3-7.5 (m, 5H), 5.45 (d, 1H), 3.95 (dd, 1H), 3.25 (d, 1H), 2.20 (s, 3H)
¹³ C NMR (CDCl ₃ , δ ppm)	198.2, 143.2, 134.4, 130.5, 129.1, 128.4, 127.8, 27.5	Not applicable	211.7, 208.1, 85.9, 83.1, 64.2, 61.9, 29.7, and aromatic signals

Experimental Protocols

Synthesis of (Benzylideneacetone)iron Tricarbonyl

This protocol is adapted from established synthetic procedures for the preparation of (benzylideneacetone)iron tricarbonyl.

Materials:

- **Diiron nonacarbonyl** (Fe₂(CO)₉)
- Benzylideneacetone
- Anhydrous diethyl ether (or ethoxyethane)

- Hexane
- Celite® or other filter aid
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:

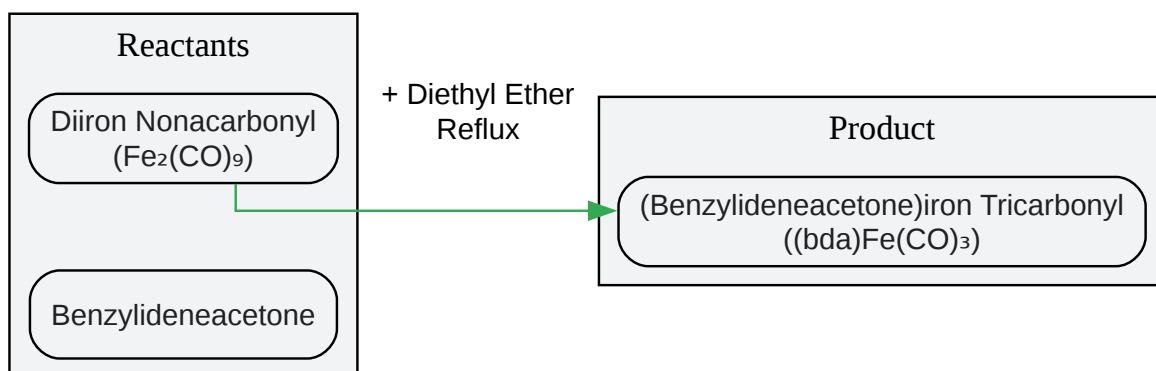
- **Reaction Setup:** In a well-ventilated fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a stopper. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
- **Charging the Flask:** To the flask, add **diiron nonacarbonyl** (7.3 g, 20 mmol) and benzylideneacetone (2.92 g, 20 mmol).
- **Addition of Solvent:** Under a positive pressure of inert gas, add 100 mL of anhydrous diethyl ether to the flask.
- **Reaction:** The reaction mixture is stirred at room temperature for 2 hours, during which the color of the solution will change from orange to deep red.
- **Reflux:** Following the initial stirring period, the mixture is heated to reflux (approximately 35 °C for diethyl ether) and maintained at this temperature with vigorous stirring for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - The reaction mixture is then filtered through a pad of Celite® to remove any insoluble iron byproducts. The filtration should be performed under a blanket of inert gas if possible. The

insoluble residue is often pyrophoric and should be quenched carefully with water before disposal.

- The filter cake is washed with a small amount of fresh anhydrous diethyl ether (2 x 20 mL) to ensure complete recovery of the product.
- Purification:
 - The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield a red solid.
 - The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of warm hexane and allow it to cool slowly to room temperature, and then in a refrigerator (-20 °C) to induce crystallization.
 - The resulting red crystals are collected by filtration, washed with a small amount of cold hexane, and dried under vacuum.
- Yield: The typical yield of purified (benzylideneacetone)iron tricarbonyl is in the range of 70-80%.

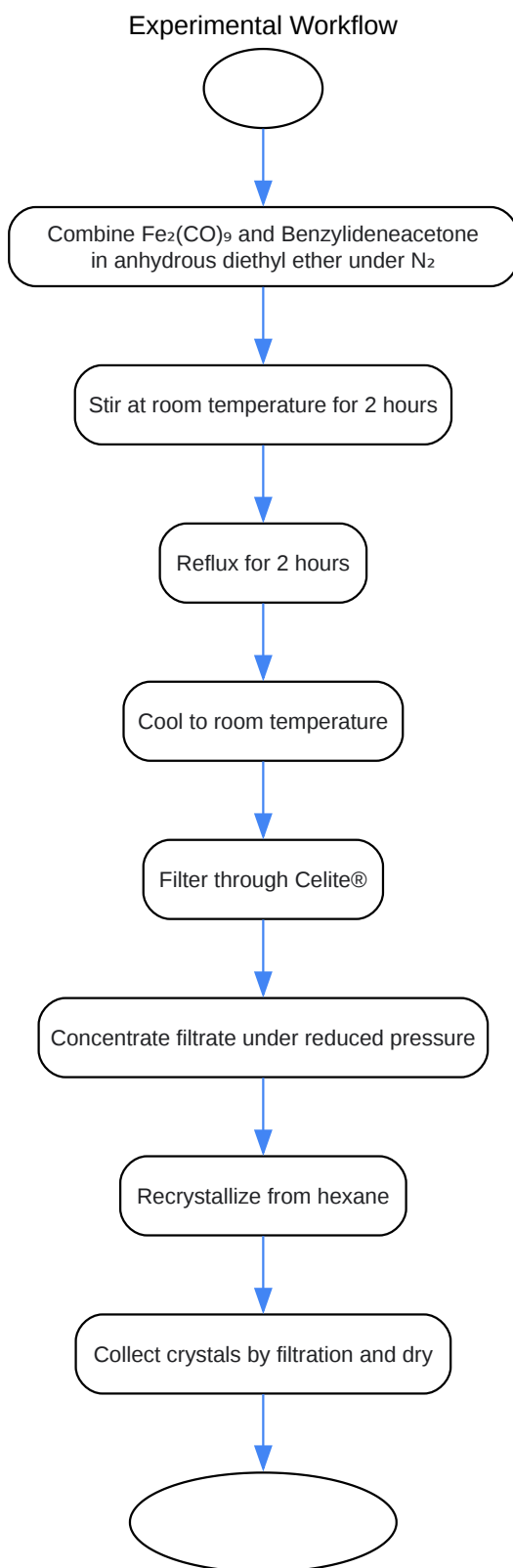
Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of (benzylideneacetone)iron tricarbonyl.



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Caption: Chemical reaction for the synthesis of $(bda)Fe(CO)_3$.



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Caption: Experimental workflow for the synthesis of (bda)Fe(CO)₃.

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References

- 1. (Benzylideneacetone)iron_tricarbonyl [chemeurope.com]
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